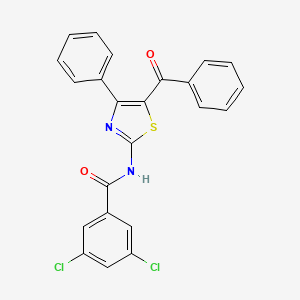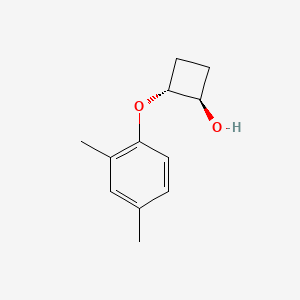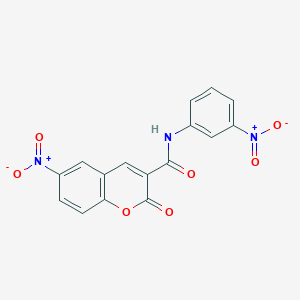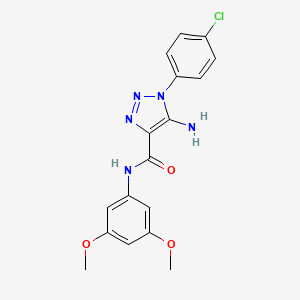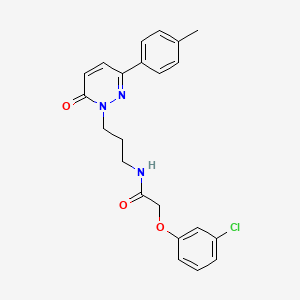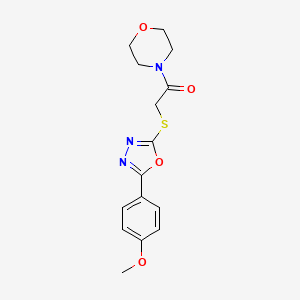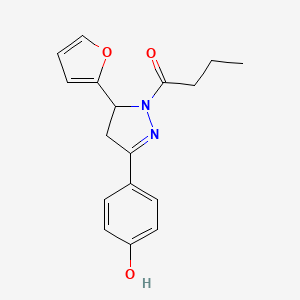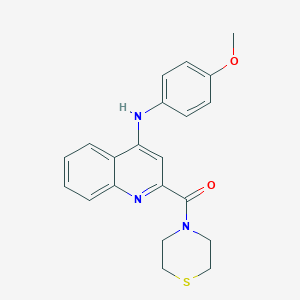
(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a quinoline moiety which is a heterocyclic aromatic organic compound. It also contains a methoxyphenyl group and a thiomorpholino group. Quinoline derivatives are known to have various biological activities and are used as building blocks in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the quinoline core. The presence of the methoxyphenyl group and the thiomorpholino group would likely have significant effects on the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The quinoline moiety is known to undergo various reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Applications De Recherche Scientifique
Synthesis and Imaging Applications
- PET Imaging Agent for Parkinson's Disease : A study detailed the synthesis of a PET imaging agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. The compound showcases the potential of quinolin-2-yl derivatives in developing diagnostic tools for neurological conditions (Wang et al., 2017).
Fluorescence and Labeling Applications
- Fluorescent Labeling Reagent : Research on 6-methoxy-4-quinolone (6-MOQ) highlighted its application as a stable fluorophore with strong fluorescence across a wide pH range. This compound, related to the quinolin-2-yl family, demonstrates significant potential for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Chemical Synthesis Applications
- Synthesis of Dibenzo[b,g][1,8]naphthyridin-5-ones : A study on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines demonstrates the utility of quinolin-2-yl derivatives in generating complex heterocyclic structures, which have potential applications in medicinal chemistry (Manoj & Prasad, 2010).
Antiproliferative Activity
- Tubulin Polymerization Inhibitors : Certain 2-anilino-3-aroylquinolines, including derivatives of quinolin-2-yl compounds, have been investigated for their cytotoxic activity against various human cancer cell lines. These compounds exhibited potent antiproliferative activity and act as tubulin polymerization inhibitors, highlighting their potential in cancer therapy (Srikanth et al., 2016).
Spectroscopic Properties
- Spectroscopic Studies : An investigation into the spectroscopic properties of certain phenylmethanone derivatives, related to quinolin-2-yl compounds, revealed insights into their electronic absorption, fluorescence properties, and the impact of structure and environment on these properties. This study provides valuable information for the development of novel fluorescent materials and sensors (Al-Ansari, 2016).
Mécanisme D'action
Target of Action
Quinoline derivatives, such as “(4-((4-Methoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone”, have been studied for their pharmaceutical and biological activities
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups . Without specific information, it’s difficult to predict the exact mode of action of “this compound”.
Biochemical Pathways
Quinoline derivatives can be involved in a variety of biochemical pathways due to their potential interactions with different proteins and enzymes
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)22-19-14-20(21(25)24-10-12-27-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATXOTWNZXHXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
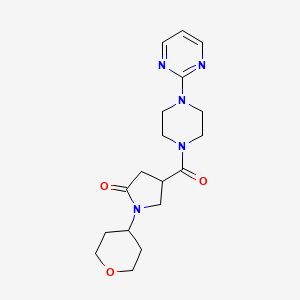
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)
![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)
